molecular formula C6H11IO5 B11747463 D-Glucose, 6-deoxy-6-iodo-

D-Glucose, 6-deoxy-6-iodo-

Cat. No.: B11747463
M. Wt: 290.05 g/mol
InChI Key: LEEXPFSMMOTNIJ-JGWLITMVSA-N
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Description

D-Glucose, 6-deoxy-6-iodo- is a chemically modified glucose molecule where the hydroxyl group at the sixth carbon atom is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucose, 6-deoxy-6-iodo- typically involves the iodination of D-glucose. One common method includes the use of iodine and a suitable oxidizing agent to facilitate the substitution of the hydroxyl group with an iodine atom. The reaction conditions often require a controlled environment to ensure the selective iodination at the sixth carbon position .

Industrial Production Methods

While specific industrial production methods for D-Glucose, 6-deoxy-6-iodo- are not extensively documented, the process generally involves large-scale synthesis techniques similar to those used in laboratory settings. The use of automated reactors and precise control of reaction parameters are crucial to achieve high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

D-Glucose, 6-deoxy-6-iodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving D-Glucose, 6-deoxy-6-iodo- include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of glucose with different functional groups replacing the iodine atom .

Mechanism of Action

The mechanism of action of D-Glucose, 6-deoxy-6-iodo- involves its interaction with glucose transporters, particularly the GLUT1 transporter. The compound mimics the behavior of glucose, allowing it to be transported into cells where it can be used to study glucose metabolism and transport mechanisms. This property makes it valuable in imaging and research applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Glucose, 6-deoxy-6-iodo- is unique due to the presence of the iodine atom, which enhances its utility in imaging techniques like PET scans. Its ability to mimic glucose while being traceable makes it particularly valuable in medical and biochemical research .

Properties

Molecular Formula

C6H11IO5

Molecular Weight

290.05 g/mol

IUPAC Name

(2R,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-iodohexanal

InChI

InChI=1S/C6H11IO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2/t3-,4+,5-,6-/m1/s1

InChI Key

LEEXPFSMMOTNIJ-JGWLITMVSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)I

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)I

Origin of Product

United States

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